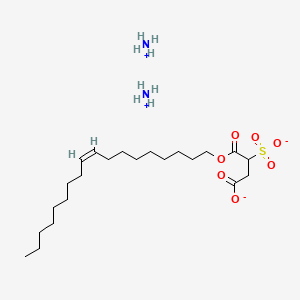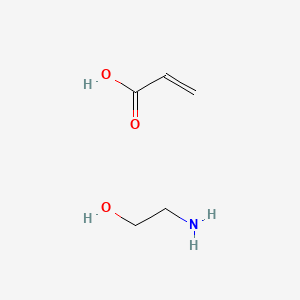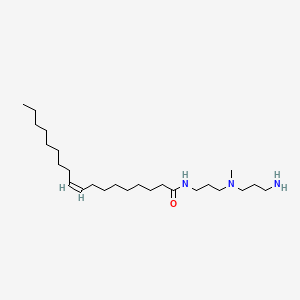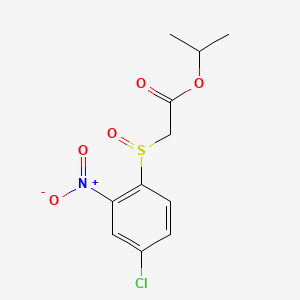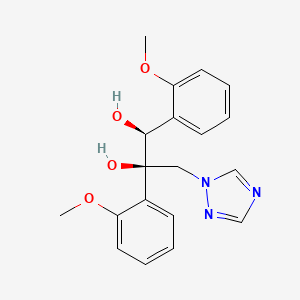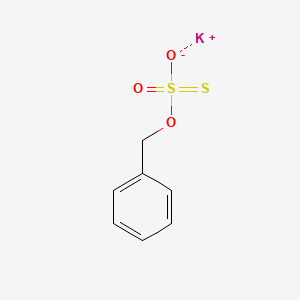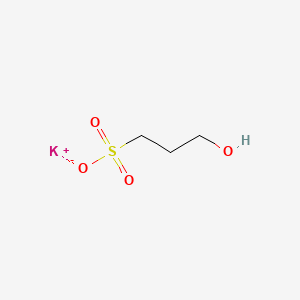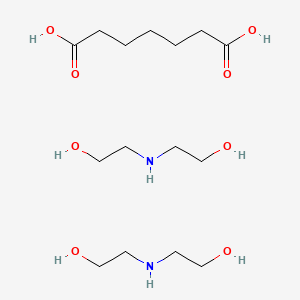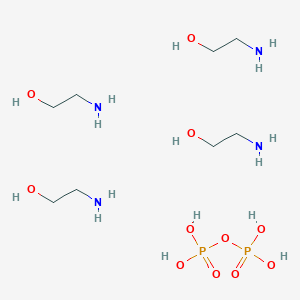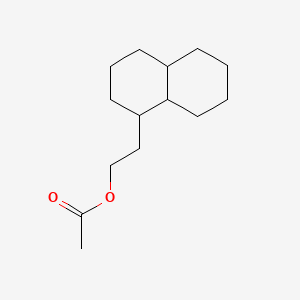
Decahydro-2-naphthylethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-2-naphthylethyl acetate is an organic compound with the molecular formula C14H24O2. It is known for its unique structure, which includes a decahydro-naphthalene ring system attached to an ethyl acetate group. This compound is often used in the fragrance industry due to its pleasant odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decahydro-2-naphthylethyl acetate can be synthesized through various methods. One common approach involves the esterification of decahydro-2-naphthylethanol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Decahydro-2-naphthylethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield decahydro-2-naphthylacetic acid, while reduction can produce decahydro-2-naphthylethanol.
Wissenschaftliche Forschungsanwendungen
Decahydro-2-naphthylethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of decahydro-2-naphthylethyl acetate involves its interaction with specific molecular targets. In the fragrance industry, it binds to olfactory receptors, triggering a sensory response. In biological systems, its derivatives may interact with enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decahydro-2-naphthylacetic acid
- Decahydro-2-naphthylethanol
- Decahydro-2-naphthylmethyl acetate
Uniqueness
Decahydro-2-naphthylethyl acetate is unique due to its specific structural features and the presence of an ethyl acetate group. This gives it distinct chemical properties and applications, particularly in the fragrance industry.
Eigenschaften
CAS-Nummer |
93893-51-7 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl acetate |
InChI |
InChI=1S/C14H24O2/c1-11(15)16-10-9-13-7-4-6-12-5-2-3-8-14(12)13/h12-14H,2-10H2,1H3 |
InChI-Schlüssel |
LPBNUZWICDSCNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCC1CCCC2C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


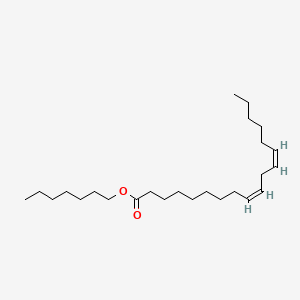
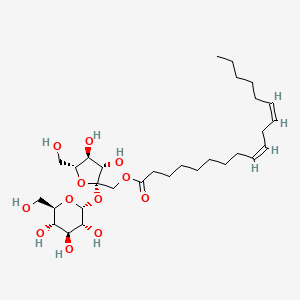
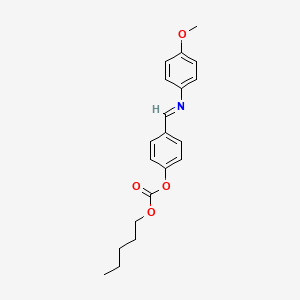
![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
